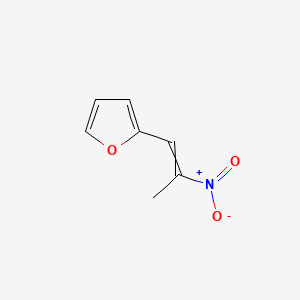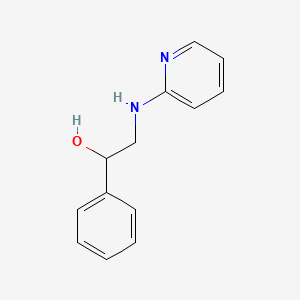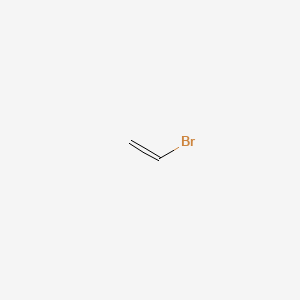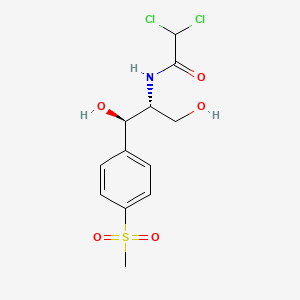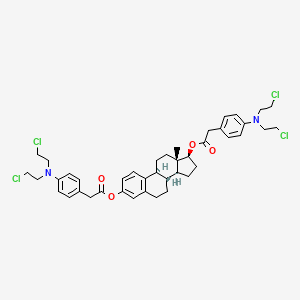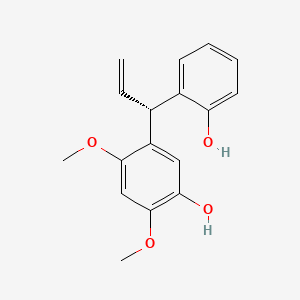
Latifolin
Overview
Description
Latifolin is a natural flavonoid isolated from the heartwood of Dalbergia odorifera . It has been known to have beneficial effects on anti-aging, anti-carcinogenic, anti-inflammatory, and cardio-protective activities .
Molecular Structure Analysis
Latifolin has a molecular formula of C17H18O4 . Its average mass is 286.322 Da and its monoisotopic mass is 286.120514 Da .Physical And Chemical Properties Analysis
Latifolin has a molecular formula of C17H18O4 and a molecular weight of 286.32 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Cardioprotective Effects : Latifolin has been found to protect against myocardial infarction by alleviating myocardial inflammation via the HIF-1α/NF-κB/IL-6 signaling pathway (Lai et al., 2020). Another study highlighted its cardioprotective effects against doxorubicin-induced cardiotoxicity, mediating the polarization phenotype change of M1/M2 macrophages (Zhang et al., 2020).
Anti-inflammatory Properties : Latifolin has shown significant inhibitory effects on inflammatory responses. In particular, it attenuates the inflammatory reaction of macrophages exposed to lipopolysaccharide by inhibiting NF-κB activation and upregulating heme oxygenase-1 expression (Lee et al., 2014).
Antioxidant Activity : A study demonstrated the antioxidant effects of latifolin, particularly its role in scavenging free radicals and contributing to the antioxidant mechanism (Dai et al., 2015).
Anti-aging Effects : Latifolin has been reported to exhibit anti-aging effects, particularly in protecting against senescence in human dermal fibroblasts. It reverses senescence-like phenotypes and induces the expression of SIRT1, a key mediator of its anti-aging effects (Lim et al., 2020).
Anti-cancer Potential : Research has explored latifolin's anti-cancer effects, particularly in oral squamous cell carcinoma (OSCC), where it inhibited cell proliferation and induced apoptotic cell death (Yun et al., 2022).
Anti-Termite and Anti-Fungal Properties : Latifolin and its derivatives were found to possess significant antitermite and antifungal activities, with the bioactivity being dependent on the position of phenolic hydroxyl groups (Sekine et al., 2009).
Mechanism of Action
Latifolin has been found to significantly inhibit the cell proliferation of human oral squamous cell carcinoma cells (OSCCs). It blocks cell migration, invasion, and adhesion via the inactivation of focal adhesion kinase (FAK)/non-receptor tyrosine kinase (Src). It induces apoptotic cell death to suppress the cell survival and proliferation of OSCCs by targeting PI3K/AKT/mTOR/p70S6K signaling . It also suppresses autophagic-related proteins and autophagosome formation, and inhibits necroptosis by dephosphorylating necroptosis-regulatory proteins (RIP1, RIP3, and MLKL) .
properties
IUPAC Name |
5-[(1R)-1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVQOGDGFIJYPN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latifolin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



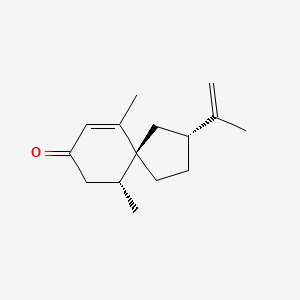
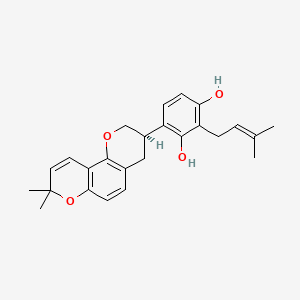
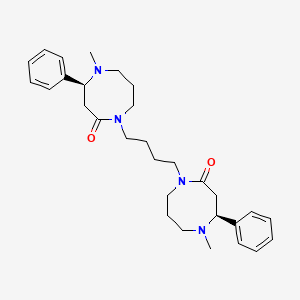
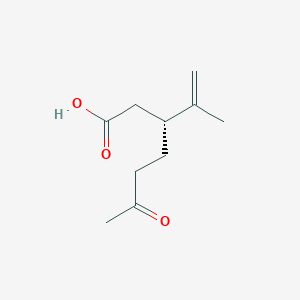
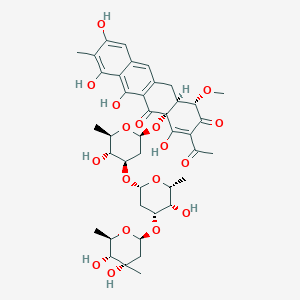
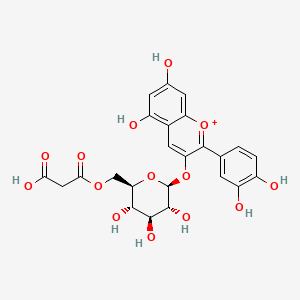
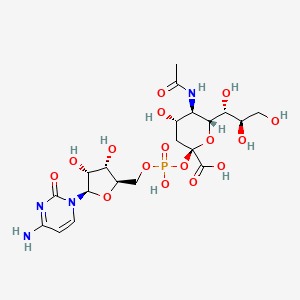
![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)
![Benzene, 1,4-bis[(2-chloro-4-methoxyphenoxy)methyl]-](/img/structure/B1203143.png)
